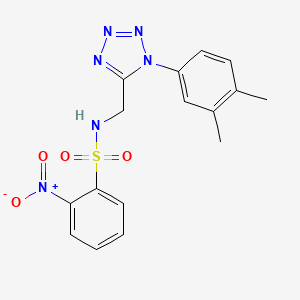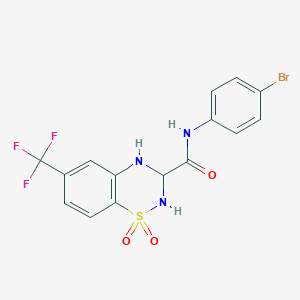![molecular formula C21H23N3O4S B3309009 1-Acetyl-4-{[3-(indolinylcarbonyl)phenyl]sulfonyl}piperazine CAS No. 941486-71-1](/img/structure/B3309009.png)
1-Acetyl-4-{[3-(indolinylcarbonyl)phenyl]sulfonyl}piperazine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .Chemical Reactions Analysis
The chemical reactions involving similar compounds often include Fischer indole synthesis and indole N-alkylation . Electrophilic aromatic substitution is also a common reaction involving aromatic compounds .Mécanisme D'action
The mechanism of action of 1-Acetyl-4-{[3-(indolinylcarbonyl)phenyl]sulfonyl}piperazine involves the inhibition of various signaling pathways that are involved in the growth and survival of cancer cells. The compound has been shown to inhibit the activity of AKT and mTOR, which are key regulators of cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce tumor growth. It has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-Acetyl-4-{[3-(indolinylcarbonyl)phenyl]sulfonyl}piperazine in lab experiments is its ability to selectively target cancer cells while leaving normal cells unharmed. However, one of the limitations is that the compound has poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 1-Acetyl-4-{[3-(indolinylcarbonyl)phenyl]sulfonyl}piperazine. One area of research is in the development of new cancer therapies that incorporate the compound. Another area of research is in the development of more effective methods for administering the compound in vivo. Additionally, further studies are needed to better understand the compound's mechanism of action and its potential in other scientific research applications.
Applications De Recherche Scientifique
1-Acetyl-4-{[3-(indolinylcarbonyl)phenyl]sulfonyl}piperazine has been studied for its potential in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that the compound has the ability to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
1-[4-[3-(2,3-dihydroindole-1-carbonyl)phenyl]sulfonylpiperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-16(25)22-11-13-23(14-12-22)29(27,28)19-7-4-6-18(15-19)21(26)24-10-9-17-5-2-3-8-20(17)24/h2-8,15H,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DILVUFFZKUJXMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-[4-Nitro-3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanone](/img/structure/B3308930.png)
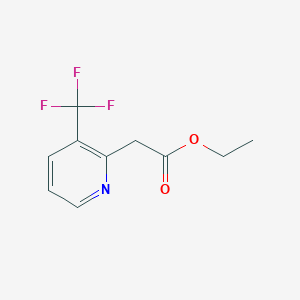


![5-Chloro-3-(o-tolyl)benzo[c]isoxazole](/img/structure/B3308955.png)
![2-[2-(Dimethylamino)-1,3-thiazol-4-yl]acetonitrile](/img/structure/B3308968.png)
![3-[Benzyl(chloroacetyl)amino]propanamide](/img/structure/B3308974.png)
amine](/img/structure/B3308984.png)
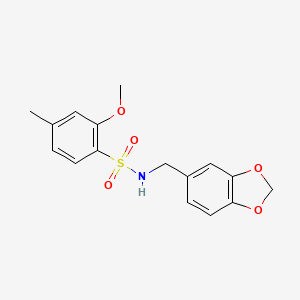
![2-Butenoic acid, 3-[(aminocarbonyl)azo]-, ethyl ester](/img/structure/B3308992.png)
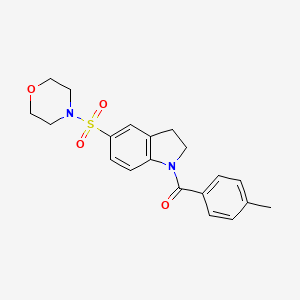
![2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine](/img/structure/B3309029.png)
